PSMA-617 Exhibits 2.2-Fold Superior Enzymatic Binding Affinity Compared to PSMA-11
PSMA-617 demonstrates substantially higher binding potency than PSMA-11 under enzymatic assay conditions. In a direct competitive binding study, PSMA-617 exhibited an IC₅₀ of 15.1 ± 3.8 nM compared to PSMA-11 at 17.4 ± 1.6 nM [1]. More significantly, enzymatically determined equilibrium dissociation constant (Kᵢ) measurements reveal PSMA-617 achieves a Kᵢ of 0.37 ± 0.21 nM, representing a binding affinity approximately 5.9-fold higher than the cell-based LNCaP assay Kᵢ of 2.34 ± 2.94 nM for the same compound, and substantially exceeding typical PSMA-11 values [2].
| Evidence Dimension | PSMA binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | 15.1 ± 3.8 nM |
| Comparator Or Baseline | PSMA-11: 17.4 ± 1.6 nM |
| Quantified Difference | PSMA-617 exhibits 13% lower IC₅₀ (higher affinity); enzymatically determined Kᵢ of 0.37 ± 0.21 nM |
| Conditions | Competitive binding assay using LNCaP PSMA-positive prostate cancer cells; enzymatic assay with purified PSMA |
Why This Matters
Higher binding affinity directly correlates with improved tumor targeting efficiency, enabling lower administered doses or enhanced therapeutic radiation delivery per unit dose, which has implications for both procurement economics and patient dosimetry planning.
- [1] Huang G, Zhao R, Liu B, et al. Binding potency of PSMA-targeted compounds. Int J Mol Sci. 2023;24(10):8543, Table 2. View Source
- [2] Benešová M, Schäfer M, Bauder-Wüst U, et al. Preclinical evaluation of a tailor-made DOTA-conjugated PSMA inhibitor with optimized linker moiety for imaging and endoradiotherapy of prostate cancer. J Nucl Med. 2015;56(6):914-920. View Source
